molecular formula C24H23BrN2O2S B11574581 N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide

N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide

Cat. No.: B11574581
M. Wt: 483.4 g/mol
InChI Key: LJTLAWIDKUSPLD-UHFFFAOYSA-N
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Description

N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a benzyl group, a methyl group, and a bromobenzene sulfonamide moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring Finally, the bromobenzene sulfonamide moiety is introduced via a sulfonation reaction using bromobenzene sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while substitution of the bromine atom can produce a variety of substituted sulfonamides .

Scientific Research Applications

N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, leading to changes in their function. These interactions can result in a range of biological effects, including inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE is unique due to its combination of a benzyl group, a methyl group, and a bromobenzene sulfonamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H23BrN2O2S

Molecular Weight

483.4 g/mol

IUPAC Name

N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-4-bromobenzenesulfonamide

InChI

InChI=1S/C24H23BrN2O2S/c1-18-22(15-16-26-30(28,29)21-13-11-20(25)12-14-21)23-9-5-6-10-24(23)27(18)17-19-7-3-2-4-8-19/h2-14,26H,15-17H2,1H3

InChI Key

LJTLAWIDKUSPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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